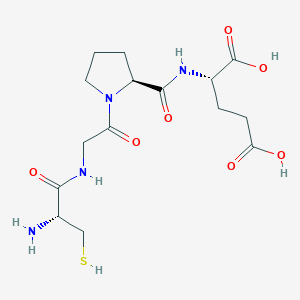
L-Cysteinylglycyl-L-prolyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinylglycyl-L-prolyl-L-glutamic acid is a peptide compound composed of four amino acids: cysteine, glycine, proline, and glutamic acid. This compound is of interest due to its potential neuroprotective properties and its applications in various fields such as medicine and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinylglycyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Protected amino acids and coupling reagents like HBTU or DIC are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Aplicaciones Científicas De Investigación
L-Cysteinylglycyl-L-prolyl-L-glutamic acid has several scientific research applications:
Neuroprotection: It has been studied for its potential to protect neurons from damage, making it a candidate for treating neurodegenerative diseases like Alzheimer’s.
Biotechnology: Used in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of L-Cysteinylglycyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets and pathways:
Neuroprotection: It may modulate oxidative stress, reduce acetylcholine depletion, and inhibit apoptotic and necrotic cell death.
Molecular Targets: It interacts with enzymes like acetylcholinesterase and secretases, which are involved in the pathology of neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE): A tripeptide with similar neuroprotective properties.
L-Glutamic acid: A common amino acid involved in neurotransmission.
Uniqueness
L-Cysteinylglycyl-L-prolyl-L-glutamic acid is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds, enhancing its stability and potential therapeutic effects.
Propiedades
Número CAS |
875533-69-0 |
|---|---|
Fórmula molecular |
C15H24N4O7S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H24N4O7S/c16-8(7-27)13(23)17-6-11(20)19-5-1-2-10(19)14(24)18-9(15(25)26)3-4-12(21)22/h8-10,27H,1-7,16H2,(H,17,23)(H,18,24)(H,21,22)(H,25,26)/t8-,9-,10-/m0/s1 |
Clave InChI |
BBCGEILHQCYGCZ-GUBZILKMSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CS)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)C(CS)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


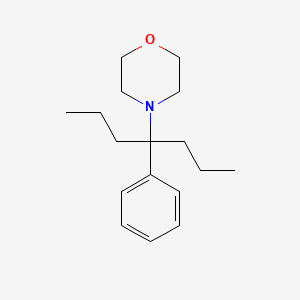
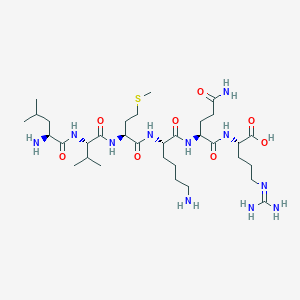

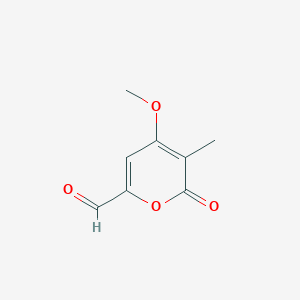
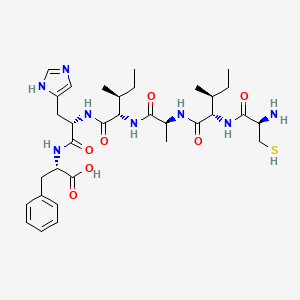
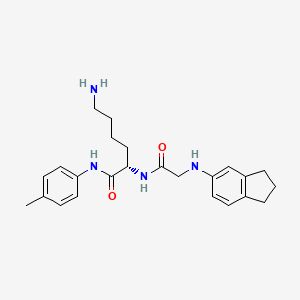
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
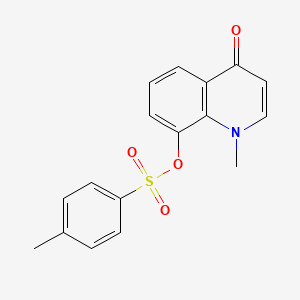
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
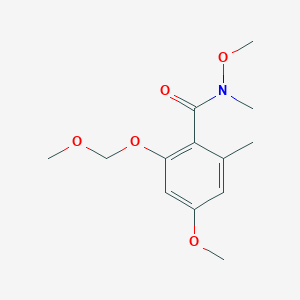

![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)

